Triisooctylamine

概要

説明

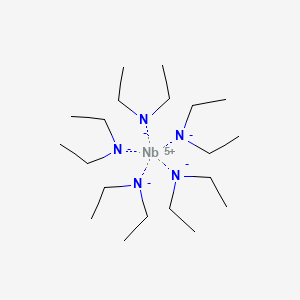

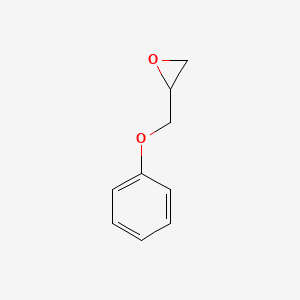

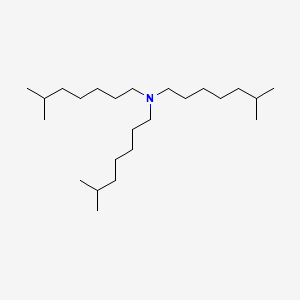

Triisooctylamine is a tertiary amine with the chemical formula

(C8H17)3N

. It is a colorless to pale yellow oily liquid that darkens upon exposure to light. This compound is known for its high solubility in alcohols and its use as an extraction agent in various chemical processes.作用機序

Target of Action

Triisooctylamine (TIOA) primarily targets metal ions, particularly chromium (VI) ions. It is widely used in liquid-liquid extraction processes to separate and recover these ions from aqueous solutions . The primary role of TIOA is to form complexes with metal ions, facilitating their extraction into organic solvents.

Mode of Action

TIOA interacts with its targets through complexation. When TIOA is dissolved in an organic solvent, it reacts with metal ions like chromium (VI) to form stable complexes. For instance, in the presence of chromium (VI), TIOA can form complexes such as (TIOAH)HCrO₄ and (TIOAH)₂Cr₂O₇. These complexes are more soluble in organic solvents, allowing for efficient extraction from aqueous solutions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can significantly influence the action, efficacy, and stability of TIOA. For example, the extraction efficiency of TIOA can vary with changes in pH, as the protonation state of TIOA and the speciation of metal ions are pH-dependent. Additionally, temperature can affect the solubility and stability of TIOA-metal complexes, while the presence of competing ions can impact the selectivity and efficiency of the extraction process .

: Chromium (VI) Complexation with this compound in Organic Solvents. Bulletin of the Chemical Society of Japan.

生化学分析

Biochemical Properties

Triisooctylamine has been used in the determination of uranium isotopes in various environmental samples by liquid-liquid extraction and α spectrometry . It has also been used in the extraction of uranium from sulphuric acid leaches of uranium-bearing ores . These interactions suggest that this compound may interact with certain enzymes and proteins involved in these biochemical reactions.

Cellular Effects

Given its role in the extraction of uranium isotopes, it is plausible that this compound may influence cell function by interacting with cellular components involved in these processes .

Molecular Mechanism

It has been found that dichromate ion and hydrogen chromate ion coexist in the system, based on the extraction data and the IR and UV-visible spectra of the this compound-chromium salt . This suggests that this compound may exert its effects at the molecular level through binding interactions with these ions.

準備方法

Synthetic Routes and Reaction Conditions: Triisooctylamine is typically synthesized through the alkylation of ammonia or primary amines with isooctyl halides. The reaction involves the following steps:

Alkylation: Ammonia or a primary amine reacts with isooctyl halide in the presence of a base such as sodium hydroxide or potassium hydroxide.

Purification: The resulting mixture is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where controlled conditions of temperature and pressure are maintained to optimize yield and purity. The process involves continuous feeding of reactants and removal of by-products to ensure efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.

Reduction: It can be reduced to secondary or primary amines under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products:

Oxidation: this compound oxide.

Reduction: Secondary or primary isooctylamines.

Substitution: Various substituted amines depending on the reagent used.

科学的研究の応用

Triisooctylamine finds applications in several scientific fields:

Chemistry: Used as a phase transfer catalyst and extraction agent for metal ions.

Biology: Employed in the extraction of biomolecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of detergents, cosmetics, and as a corrosion inhibitor in paints and coatings.

類似化合物との比較

Triisobutylamine: Similar in structure but with shorter alkyl chains, leading to different solubility and reactivity profiles.

Trioctylamine: Has longer alkyl chains, resulting in higher hydrophobicity and different extraction efficiencies.

Triethylamine: A smaller tertiary amine with different physical properties and applications.

Uniqueness of Triisooctylamine: this compound’s unique combination of moderate chain length and branching provides an optimal balance of hydrophobicity and reactivity, making it particularly effective in extraction and catalysis applications compared to its shorter or longer chain analogs.

特性

IUPAC Name |

6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGBNAGNNUEZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863017 | |

| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Isooctanamine, N,N-diisooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisooctylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2757-28-0, 25549-16-0 | |

| Record name | 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6',6''-Trimethyltriheptylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanamine, N,N-diisooctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanamine, N,N-diisooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(6-methylheptyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triisooctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6',6''-TRIMETHYLTRIHEPTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R555WMX5UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triisooctylamine facilitate the extraction of metal ions from acidic solutions?

A1: this compound acts as an anion exchanger in acidic solutions. It extracts metal ions by forming ion pairs with anionic metal complexes. For instance, in hydrochloric acid solutions, TIOA extracts metal ions like zirconium (Zr) and hafnium (Hf) by forming complexes with their anionic chloride forms. []

Q2: Can you elaborate on the synergistic effect observed when this compound is used in combination with other extractants?

A2: Research shows that mixing this compound with other extractants like bis(2,4,4-trimethylpentyl) monothiophosphinic acid (Cyanex 302) significantly enhances the extraction of certain metal ions like Neodymium (Nd) compared to using either extractant alone. This synergistic effect is attributed to the formation of mixed complexes involving both extractants and the metal ion. []

Q3: What makes this compound a suitable extractant for carboxylic acids?

A3: this compound exhibits a strong affinity for carboxylic acids. Dissolved in organic diluents, it extracts carboxylic acids from dilute aqueous solutions through a combination of chemical association and physical distribution. Studies investigating citric, lactic, and malic acid extraction revealed that the partition coefficient depends on the type and concentration of the acid. [, ]

Q4: How does temperature affect the extraction of carboxylic acids with this compound?

A4: Studies on citric acid extraction using this compound in methyl isobutyl ketone showed that temperature significantly impacts the equilibrium acid distribution. Mathematical models like the ideal quasi-physical approximation model can predict this temperature dependence. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C24H51N and a molecular weight of 353.67 g/mol. []

Q6: Are there any spectroscopic data available for this compound?

A6: Yes, 31P{1H} NMR and 1H NMR data are available for this compound and its oxide form. The chemical shifts in the spectra help differentiate between the two. []

Q7: How does the choice of diluent impact the extraction efficiency of this compound?

A7: The diluent plays a crucial role in the extraction process. Research shows that diluents like chloroform, methyl isobutyl ketone, and benzyl alcohol, classified as proton-donating and -accepting, impact the extraction efficiency differently compared to polar diluents like 1,2-dichloroethane or inert diluents like xylene. []

Q8: What are some strategies to improve the performance of this compound in extraction processes?

A9: Careful selection of the diluent and optimizing parameters like concentration, temperature, and pH can enhance the extraction efficiency and selectivity of TIOA. []

Q9: Are there any safety concerns associated with this compound?

A9: While specific toxicological data might not be extensively covered in the provided research, it's crucial to handle this compound with care as with any chemical reagent. Appropriate personal protective equipment should be used, and exposure should be minimized.

Q10: What analytical techniques are commonly employed to study this compound and its extraction processes?

A11: Researchers commonly use techniques like liquid scintillation counting, inductively coupled plasma mass spectrometry (ICP-MS), and gamma spectrometry to quantify elements extracted by this compound. These methods offer high sensitivity and selectivity for analyzing trace amounts of elements in various matrices. [, , ]

Q11: Does the use of this compound in extraction processes raise any environmental concerns?

A11: While this compound itself might not be acutely toxic, its use in industrial processes necessitates responsible waste management practices. Recycling and proper disposal methods are crucial to minimize potential environmental impact.

Q12: How is this compound typically employed in a continuous extraction process?

A13: Continuous extraction often involves a setup like a mixer-settler apparatus with multiple stages. The aqueous phase containing the target compound and the organic phase containing this compound are brought into contact, allowing the extraction to occur. []

Q13: Can you give an example of a specific application where this compound contributes to environmental protection?

A14: this compound plays a crucial role in recovering valuable acids like tartaric and malic acids from industrial wastewater. This not only allows for the reuse of these chemicals but also minimizes the environmental impact of discharging them as waste. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。